

A Comparative Guide to L-Mandelate Dehydrogenase and Flavocytochrome b2 from *Saccharomyces cerevisiae*

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Compound of Interest

Compound Name: Mandelate

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For researchers and professionals in drug development and metabolic engineering, understanding the nuances of enzyme function is paramount. This guide provides a detailed comparison of L-**mandelate** dehydrogenase and flavocytochrome b2 from the model organism *Saccharomyces cerevisiae*. While flavocytochrome b2's primary role is L-lactate oxidation, protein engineering has successfully endowed it with significant L-**mandelate** dehydrogenase activity, making a comparison with naturally occurring L-**mandelate** dehydrogenases highly relevant.

Executive Summary

Flavocytochrome b2 (L-lactate dehydrogenase) from *Saccharomyces cerevisiae* is a mitochondrial intermembrane space enzyme that primarily catalyzes the oxidation of L-lactate to pyruvate.[1] In its wild-type form, it exhibits negligible activity towards L-**mandelate**. [2] However, targeted mutations can dramatically shift its substrate specificity, transforming it into an efficient L-**mandelate** dehydrogenase.[2] This guide compares the engineered L-**mandelate** dehydrogenase activity of *S. cerevisiae* flavocytochrome b2 with that of a well-characterized, naturally occurring L-**mandelate** dehydrogenase from the yeast *Rhodotorula graminis*, which is also a flavocytochrome b2.[3][4] This comparison provides valuable insights into the determinants of substrate specificity and the potential for enzyme redesign.

Performance Data

The kinetic parameters presented below highlight the differences in substrate specificity and catalytic efficiency between the wild-type and engineered *S. cerevisiae* flavocytochrome b2, as well as the natural L-mandelate dehydrogenase from *Rhodotorula graminis*.

Table 1: Kinetic Parameters of Wild-Type and Engineered *S. cerevisiae* Flavocytochrome b2

Enzyme Variant	Substrate	K _m (mM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)
Wild-Type	L-Lactate	-	-	-
Wild-Type	L-Mandelate	-	<0.02	-
A198G/L230A Mutant	L-Lactate	2.5	1.4	560
A198G/L230A Mutant	L-Mandelate	0.3	8.5	28,300

Data adapted from Sinclair et al. (1998).[2]

Table 2: Kinetic Parameters of L-Mandelate Dehydrogenase from *Rhodotorula graminis*

Enzyme	Substrate	K _m (mM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Electron Acceptor
L-Mandelate Dehydrogenase	L-Mandelate	0.13	225	1.7 x 10 ⁶	Cytochrome c
L-Mandelate Dehydrogenase	L-Mandelate	0.11	550	5.0 x 10 ⁶	Ferricyanide

Data adapted from Smekal et al. (1993) and a later study on the recombinant enzyme.[3][5]

Structural and Mechanistic Insights

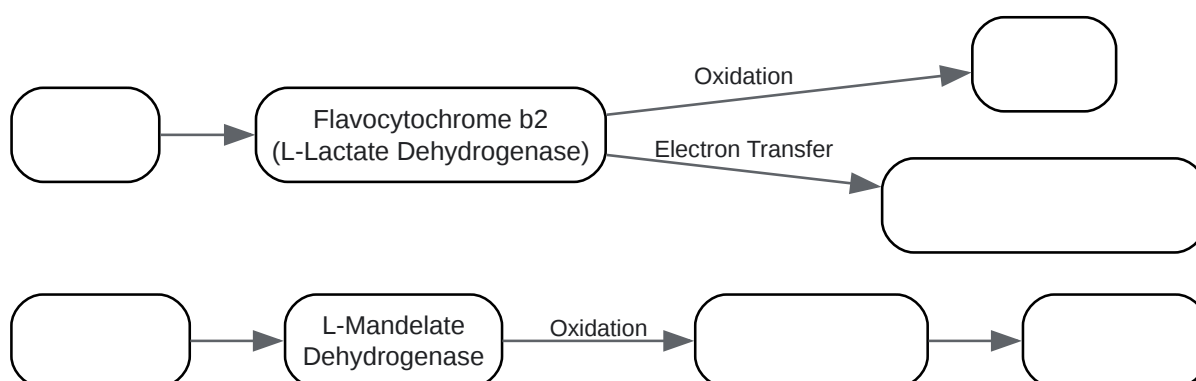
Flavocytochrome b2 is a homotetramer, with each subunit comprising a flavin-binding domain and a cytochrome b5-like heme domain.[1][6] The flavin-binding domain harbors the active site for 2-hydroxy acid oxidation.[6] The key to re-engineering substrate specificity lies in modifying residues within this active site. In *S. cerevisiae* flavocytochrome b2, residues Ala-198 and Leu-230 are in close proximity to the substrate's methyl group.[7] The double mutation A198G/L230A expands the active site pocket, accommodating the bulkier phenyl group of **mandelate** and thereby increasing the enzyme's affinity and catalytic efficiency for this substrate.[2][7]

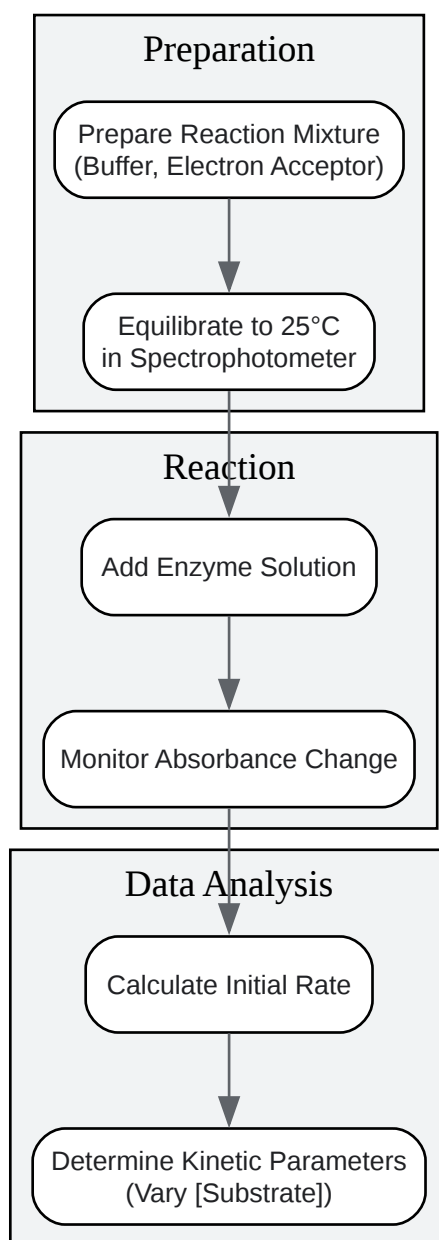
The catalytic mechanism for both enzymes involves the transfer of a hydride from the C2 carbon of the substrate to the FMN cofactor.[8][9] Subsequently, electrons are transferred from the reduced FMN to the heme b2 domain and then to an external electron acceptor like cytochrome c.[10][11]

Metabolic Pathways

Flavocytochrome b2 in Lactate Metabolism

In *Saccharomyces cerevisiae*, flavocytochrome b2 is a key enzyme in the utilization of lactate as a carbon source. It is located in the mitochondrial intermembrane space and funnels electrons from lactate oxidation directly into the electron transport chain via cytochrome c.[1]





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